N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-10(18)15-7-13(19)17-6-2-3-11(8-17)20-12-4-5-14-9-16-12/h4-5,9,11H,2-3,6-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGILOXMXFNWLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidin-4-yloxy intermediate, which is then reacted with a piperidine derivative. The final step involves the introduction of the acetamide group under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Quinazoline derivatives () show higher yields (68–89%) than sulfonamidoacetamides (49–77%), suggesting the target compound’s synthesis may require optimization for scalability .
- Biological Relevance : The pyrimidinyloxy group in the target compound aligns with GPCR-targeting motifs in AMG628, though its piperidine core may alter binding kinetics compared to piperazine-based drugs .
- Thermal Stability : High melting points in quinazoline analogs (204–255°C) imply greater stability than the target compound, which may necessitate formulation adjustments for drug delivery .
Biological Activity
N-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O4, with a molecular weight of 318.333 g/mol. The compound features a pyrimidine ring, a piperidine moiety, and an acetamide group, which contribute to its biological activity through various interactions with biological targets.
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it interacts with kinases involved in cell signaling pathways.
- Receptor Modulation : Its structure allows it to bind effectively to certain receptors, potentially modulating their activity.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through the activation of caspases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 1.75 to 9.46 µM, showing better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |
|---|---|---|
| MCF-7 | 1.75 | 17.02 |
| MDA-MB-231 | 9.46 | 11.73 |
Antiviral Activity
The compound has also exhibited promising antiviral properties:
- Influenza Virus : In animal models, it showed a reduction in viral load and improved survival rates in mice infected with influenza A virus . These findings suggest a direct effect on viral replication.
Safety Profile
A subacute toxicity study indicated that this compound has a favorable safety profile, as no acute toxicity was observed at doses up to 2000 mg/kg in Kunming mice .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : In a comparative study involving several pyrimidine derivatives, this compound showed superior selectivity indices against MCF-7 and MDA-MB-231 cells compared to other tested compounds .
- Mechanistic Insights : Research has demonstrated that the compound induces apoptosis via caspase activation pathways, significantly increasing caspase 9 levels in treated samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
